![molecular formula C22H22N4O2S B2797193 2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)acetamide CAS No. 1052659-52-5](/img/structure/B2797193.png)
2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)acetamide
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Overview
Description
2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)acetamide is a useful research compound. Its molecular formula is C22H22N4O2S and its molecular weight is 406.5. The purity is usually 95%.
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Scientific Research Applications
Cancer Therapeutics
Dual PI3K/HDAC Inhibitors
Histone deacetylase (HDAC) inhibitors play a crucial role in inducing epigenetic modifications that affect signaling networks. These inhibitors synergize with phosphatidylinositol 3-kinase (PI3K) inhibitors for cancer treatment. Researchers have explored a novel approach by incorporating HDAC inhibitory functionality into a PI3K inhibitor pharmacophore, creating dual-acting inhibitors . These compounds target both PI3K and HDAC pathways, potentially enhancing their efficacy against cancer cells.
Mechanism::Mechanism of Action
Target of Action
The primary targets of this compound are Phosphatidylinositol 3-kinase (PI3K) and Histone Deacetylase (HDAC) . PI3Ks are a family of lipid kinases that generate 3′-phosphoinositides, which activate a variety of cellular targets important for cell proliferation, survival, differentiation, and migration . HDACs, on the other hand, are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly .
Mode of Action
This compound acts as a dual inhibitor, targeting both PI3K and HDAC . By inhibiting PI3K, it prevents the production of 3′-phosphoinositides, thereby disrupting the activation of cellular targets that are important for cell proliferation, survival, differentiation, and migration . By inhibiting HDAC, it prevents the deacetylation of histones, leading to a more relaxed DNA structure and affecting gene expression .
Biochemical Pathways
The inhibition of PI3K disrupts the PI3K/AKT signaling pathway, which plays a crucial role in cell cycle progression, transcription, and translation . The inhibition of HDAC leads to an increase in the acetylation of histones, which can affect the expression of genes involved in cell cycle regulation, differentiation, and apoptosis .
Result of Action
The dual inhibition of PI3K and HDAC by this compound can lead to potent antiproliferative activities against certain cancer cells . This is due to the disruption of cell proliferation and survival pathways (through PI3K inhibition) and the alteration of gene expression (through HDAC inhibition) .
properties
IUPAC Name |
N-(2-methylphenyl)-2-[(3-oxo-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2S/c1-13(2)19-21(28)26-20(25-19)15-9-5-7-11-17(15)24-22(26)29-12-18(27)23-16-10-6-4-8-14(16)3/h4-11,13,19H,12H2,1-3H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUYBMCSSUHUSIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)acetamide |
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